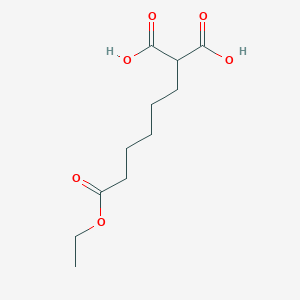

2-(6-ethoxy-6-oxohexyl)propanedioic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H18O6 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

2-(6-ethoxy-6-oxohexyl)propanedioic acid |

InChI |

InChI=1S/C11H18O6/c1-2-17-9(12)7-5-3-4-6-8(10(13)14)11(15)16/h8H,2-7H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

KBTOZUHMPOHMLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 6 Ethoxy 6 Oxohexyl Propanedioic Acid and Its Precursors

Classical Ester Synthesis Routes and Mechanistic Refinements for Malonates

The malonic ester synthesis is a cornerstone of organic chemistry for the formation of substituted carboxylic acids. patsnap.comwikipedia.org This classical method utilizes a malonic ester, typically diethyl malonate, as a synthon for the -CH2COOH group. wikipedia.org The synthesis of a target molecule like 2-(6-ethoxy-6-oxohexyl)propanedioic acid would fundamentally rely on the principles of this reaction.

The mechanism involves a sequence of well-understood reactions: libretexts.org

Enolate Formation: The process begins with the deprotonation of the α-carbon of the malonic ester by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. patsnap.comchemistrysteps.com The acidity of the α-protons is significantly enhanced by the presence of two adjacent carbonyl groups.

Alkylation: The resulting nucleophilic enolate then undergoes an SN2 reaction with an appropriate alkyl halide. For the synthesis of the target molecule, the alkylating agent would be an ethyl 6-halohexanoate.

Hydrolysis and Decarboxylation: Following alkylation, the ester groups are hydrolyzed, typically under acidic or basic conditions, to yield a substituted malonic acid. patsnap.com Subsequent heating leads to decarboxylation, affording the final substituted carboxylic acid. However, to obtain the target molecule, this compound, the decarboxylation step would be omitted.

A significant challenge in the classical malonic ester synthesis is the potential for dialkylation, which can lead to product mixtures and lower yields of the desired mono-alkylated product. wikipedia.org Careful control of reaction conditions, such as the stoichiometry of the base and alkylating agent, is crucial to minimize this side reaction.

Contemporary Catalytic Approaches in the Formation of Malonate-Derived Structures

Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency, selectivity, and sustainability. These approaches offer significant advantages over classical stoichiometric reactions.

Homogeneous catalysis plays a pivotal role in the formation of carbon-carbon bonds, a key step in the synthesis of malonate derivatives. northwestern.edu Transition-metal catalysts, such as those based on rhodium and iridium, have been employed for the direct functionalization of C-H bonds with carbene precursors, offering novel routes to substituted malonates. researchgate.net For instance, iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates has been shown to construct enantioenriched all-carbon quaternary centers with high yields and enantioselectivity. organic-chemistry.org While not directly applicable to the synthesis of the specific target molecule, these methods highlight the power of homogeneous catalysis in creating complex malonate structures.

Rhodium-based homogeneous catalytic systems have also been developed for the synthesis of carboxylic acids from various oxygenated substrates using CO2 and H2. rsc.org This involves a reverse water-gas-shift-reaction to generate CO in situ, followed by hydroxycarbonylation. rsc.org Such approaches represent a move towards more sustainable C1 building blocks for the synthesis of dicarboxylic acids and their derivatives. rsc.org

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability, contributing to more sustainable chemical processes. ecampus.com In the context of dicarboxylic acid synthesis, heterogeneous Lewis acid catalysts like niobium pentoxide (Nb2O5) have proven effective. rsc.orgresearchgate.net Nb2O5 has been utilized for the direct synthesis of diamides from dicarboxylic acids and amines, demonstrating its tolerance to basic molecules like amines and water, which can often deactivate Lewis acid catalysts. nih.govacs.org

Furthermore, Nb2O5·nH2O has been successfully employed as a reusable heterogeneous catalyst for the intramolecular dehydration of dicarboxylic acids to form cyclic anhydrides, which are important monomers for polyesters. rsc.orgrsc.org This highlights the potential of heterogeneous catalysts in the manipulation and derivatization of dicarboxylic acids.

The principles of green chemistry are increasingly influencing the design of synthetic routes. jptcp.commdpi.com This includes the use of safer solvents, the reduction of waste, and the development of more energy-efficient processes. jptcp.com In the context of ester synthesis, greener alternatives to traditional methods like the Steglich esterification are being explored. jove.comrsc.org For example, the use of acetonitrile as a less hazardous solvent system has been shown to provide comparable rates and yields to traditional chlorinated solvents. jove.com

Solvent-free synthesis methods are also gaining traction for their minimal environmental impact. mdpi.com The development of catalytic systems that can operate under these conditions is a key area of research. The use of CO2 as a renewable and non-toxic C1 building block in the synthesis of carboxylic acids is another prime example of green chemistry in action. rsc.org

Strategies for Stereoselective Synthesis of Chiral Malonates and Related Compounds

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. For substituted malonates, the introduction of a chiral center at the α-carbon requires stereoselective synthetic methods.

One powerful approach is enantioselective phase-transfer catalysis. frontiersin.orgnih.gov This technique has been successfully used for the α-alkylation of malonates to produce chiral α,α-dialkylmalonates with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). frontiersin.orgnih.gov The use of chiral phase-transfer catalysts, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, allows for the efficient construction of chiral building blocks containing a quaternary carbon center. frontiersin.org

Asymmetric metal complex catalysis is another widely used method for the synthesis of C-chiral phosphonates, which shares synthetic principles with the synthesis of chiral malonates. mdpi.com Transition metal complexes with chiral ligands can effectively control the stereochemical outcome of the reaction. mdpi.com

The table below summarizes the yields and enantiomeric excess for the synthesis of various chiral α,α-dialkylmalonates using enantioselective phase-transfer catalysis. nih.gov

| Entry | Alkyl Halide | Yield (%) | ee (%) |

| 1 | Allyl bromide | 99 | 86 |

| 2 | Crotyl bromide | 70 | 90 |

| 3 | Propargyl bromide | 70 | 66 |

| 4 | Cinnamyl bromide | 99 | 88 |

| 5 | Benzyl bromide | 99 | 95 |

| 6 | 4-Methylbenzyl bromide | 95 | 96 |

| 7 | 4-Methoxybenzyl bromide | 90 | 98 |

| 8 | 4-Chlorobenzyl bromide | 99 | 91 |

| 9 | 2-Naphthylmethyl bromide | 99 | 98 |

Chemo-Enzymatic Synthesis and Biocatalysis in Malonate Derivatization

The integration of enzymatic methods with traditional chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful approach to creating complex molecules with high selectivity and under mild reaction conditions. mdpi.comchemrxiv.org Biocatalysis is particularly valuable for its ability to perform highly specific transformations that can be challenging to achieve with conventional chemical catalysts. mdpi.com

Lipases are a class of enzymes that have been widely used in the derivatization of dicarboxylic acids and their esters. beilstein-journals.org For example, immobilized Candida antarctica lipase B has been used for the solvent-free synthesis of malonate-based linear polyesters. nih.gov This enzymatic approach provides an environmentally friendly alternative to traditional metal-catalyzed polymerization methods. nih.gov

Chemo-enzymatic strategies have also been developed for the synthesis of various organic compounds. nih.govfrontiersin.org A two-step chemo-enzymatic method can be envisioned for the synthesis of derivatives of the target molecule, where an initial chemical step could be followed by a highly selective enzymatic transformation. nih.gov For instance, a lipase-catalyzed epoxidation followed by hydrolysis could introduce hydroxyl groups into the molecule, which could then be further modified. nih.gov

Elucidation of Reaction Chemistry and Mechanistic Pathways of 2 6 Ethoxy 6 Oxohexyl Propanedioic Acid

Fundamental Reactivity Profiles of the Malonate Moiety and its Alkyl Chains

The core of the molecule, a substituted propanedioic (malonic) acid, is the primary locus of reactivity. The carbon atom situated between the two carboxylic acid groups (the α-carbon) exhibits enhanced acidity, making it a key site for further functionalization.

The malonic ester synthesis is a classic chemical reaction in which an ester of malonic acid is alkylated at the carbon alpha to both carbonyl groups. wikipedia.org The synthesis begins with the deprotonation of the α-carbon by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in a second step via an SN2 reaction to form a monoalkylmalonic ester. jove.comjove.com

In the case of 2-(6-ethoxy-6-oxohexyl)propanedioic acid, the molecule itself is a product of a prior alkylation. However, it still possesses one acidic proton on the central carbon. This allows for a second alkylation reaction to be performed. libretexts.orgchemistnotes.com The process would involve the following steps:

Enolate Formation: Treatment with a base removes the remaining acidic α-hydrogen, creating a new enolate. The pKa of the α-proton in a typical malonic ester is around 13, making it readily removable by alkoxide bases. organicchemistrytutor.com

Alkylation: The resulting enolate can then react with a second, different alkyl halide (R'-X) to yield a dialkylated derivative. wikipedia.org

This sequential alkylation allows for the synthesis of disubstituted carboxylic acids. jove.com A major challenge in this stage is the potential for the formation of dialkylated byproducts when only mono-alkylation is desired, which can complicate product separation and reduce yields. wikipedia.org

Table 1: Comparison of Bases for Malonate Alkylation

| Base | Conjugate Acid pKa | Typical Solvent | Comments |

| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | Commonly used; must match the ester group to prevent transesterification. wikipedia.orgorganicchemistrytutor.com |

| Sodium Hydride (NaH) | ~36 | THF, DMF | Strong, non-nucleophilic base; avoids transesterification. |

| Lithium Diisopropylamide (LDA) | ~36 | THF | Very strong, sterically hindered base; useful for quantitative enolate formation at low temperatures. libretexts.org |

Substituted malonic acids readily undergo decarboxylation upon heating, a reaction that is central to the utility of the malonic ester synthesis. chemistnotes.com The process involves the loss of one of the carboxyl groups as carbon dioxide. For this compound, heating would lead to the formation of 8-ethoxy-8-oxooctanoic acid.

The mechanism for the decarboxylation of β-dicarboxylic acids like this one proceeds through a concerted, cyclic six-membered transition state. jove.comjove.com This configuration facilitates a proton transfer from one carboxyl group to the carbonyl oxygen of the other, leading to the formation of an enol and the expulsion of CO₂. libretexts.org The enol intermediate then rapidly tautomerizes to the more stable keto (in this case, carboxylic acid) form. jove.comjove.com

Kinetic studies on the decarboxylation of malonic acid in various ester solvents have shown that the reaction is influenced by the solvent's ability to coordinate with the malonic acid. ias.ac.in The rate-determining step is believed to be the formation of the transition state, where the nucleophilic oxygen of a solvent molecule interacts with an electrophilic carbonyl carbon of the malonic acid, facilitating subsequent bond cleavage. ias.ac.in

Table 2: Factors Influencing Decarboxylation

| Factor | Effect on Reaction Rate | Mechanism of Influence |

| Temperature | Increases rate | Provides the necessary activation energy for the cyclic transition state. jove.com |

| Solvent Polarity | Variable | Polar solvents can stabilize the transition state, promoting the reaction. ias.ac.in |

| Presence of β-Carbonyl | Essential | The β-carbonyl group is required to form the stable 6-membered cyclic transition state. libretexts.orgstackexchange.com |

| Steric Hindrance | Decreases rate | Steric bulk around the malonic acid moiety can hinder the formation of the necessary planar transition state. stackexchange.com |

The this compound molecule contains both carboxylic acid and ester functional groups, which can undergo hydrolysis and transesterification.

Ester Hydrolysis: The ethyl ester on the alkyl chain can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction begins with the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol yield the carboxylic acid. ucoz.com

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible. ucoz.com A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the basic conditions to form a carboxylate salt. An acidic workup is required to obtain the neutral carboxylic acid.

Transesterification: This reaction involves exchanging the alkoxy group of the ester with one from a different alcohol. wikipedia.org For the subject compound, the ethyl ester can be converted to, for example, a methyl ester by reaction with methanol under acidic or basic catalysis.

Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

Under basic conditions, an alkoxide (e.g., methoxide) acts as the nucleophile in an addition-elimination sequence via a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com To drive the equilibrium toward the desired product, the alcohol corresponding to the new ester is often used in large excess as the solvent. masterorganicchemistry.com

Advanced Mechanistic Investigations via Kinetic Isotope Effects and Spectroscopic Intermediates

Further elucidation of the reaction mechanisms for this compound can be achieved through advanced techniques such as kinetic isotope effect (KIE) studies and the spectroscopic observation of reaction intermediates.

A kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org For reactions involving the α-carbon of the malonate moiety, substituting the acidic hydrogen with deuterium (D) would allow for the measurement of a primary KIE (kH/kD). This is particularly relevant for the initial deprotonation step in alkylation reactions. royalsocietypublishing.org A significant primary KIE (typically > 2) would confirm that the C-H bond is broken in the rate-determining step of the reaction. wikipedia.orglibretexts.org Studies on the bromination of malonic acid, which proceeds through enolization, have demonstrated a primary isotopic effect, underscoring the role of C-H bond cleavage in the rate of reaction. nih.gov

Spectroscopic methods are invaluable for detecting and characterizing transient species formed during a reaction. For instance, the formation of the enolate intermediate during the alkylation of this compound could be monitored using techniques like NMR or IR spectroscopy under appropriate conditions. The disappearance of the α-proton signal and shifts in the carbonyl stretching frequencies would provide direct evidence for the formation and consumption of the enolate.

Rational Derivatization Strategies for Functional Group Transformations

The multiple functional groups on this compound allow for a wide range of derivatization strategies to transform the molecule for various synthetic purposes.

The two carboxylic acid groups and the single ethyl ester group are all targets for chemical modification.

Carboxylic Acid Modifications:

Esterification: The two free carboxylic acid groups can be converted into esters through reaction with an alcohol under acidic conditions (Fischer esterification). ucoz.com This would yield a tri-ester derivative.

Amide Formation: The carboxylic acids can be coupled with amines to form amides. This typically requires activating the carboxylic acid first, for example, by converting it into an acid chloride (using thionyl chloride or oxalyl chloride) or by using coupling reagents like dicyclohexylcarbodiimide (DCC). thermofisher.com

Reduction: The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The ester group would also be reduced under these conditions.

Ester Modifications:

Amide Formation: The ethyl ester can be converted directly to an amide by heating with an amine (aminolysis), though this reaction is often slower than the acid chloride or coupling reagent methods.

Reduction: The ester can be reduced to a primary alcohol using LiAlH₄.

Grignard Reaction: The ester can react with two equivalents of a Grignard reagent to produce a tertiary alcohol.

These transformations allow for the selective modification of the molecule's peripheral functional groups, enabling its use as a versatile building block in more complex organic syntheses. nih.gov

Transformations Involving the Ethoxy and Hexyl Chain Functional Groups

The reactivity of this compound is characterized by the distinct functionalities present in its structure: the ethoxy group of the ester, the carboxylic acid moieties of the propanedioic acid, and the hexyl chain. This section will focus on the transformations specifically involving the ethoxy and hexyl chain functional groups.

Transformations of the Ethoxy Group

The ethoxy group, as part of an ethyl ester, is susceptible to nucleophilic acyl substitution reactions. The most common transformations are hydrolysis and transesterification.

Hydrolysis (Saponification):

The ethyl ester of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding tricarboxylic acid, 2-(6-carboxyhexyl)propanedioic acid. Basic hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup. researchgate.netnih.gov The reaction proceeds via a nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester.

The general mechanism for the saponification of the ethoxy group is as follows:

Nucleophilic attack of the hydroxide ion on the ester carbonyl carbon.

Formation of a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, leading to the departure of the ethoxide ion.

Protonation of the resulting carboxylate and ethoxide ions during the acidic workup to yield the carboxylic acid and ethanol.

It is important to note that the two carboxylic acid groups of the propanedioic acid moiety will also be deprotonated under basic conditions and subsequently protonated during the acidic workup.

Interactive Data Table: Conditions for Hydrolysis of Malonic Ester Derivatives

| Entry | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Diethyl Phenylmalonate | KOH | EtOH/H₂O | Reflux | 2 | 95 |

| 2 | Diethyl Benzylmalonate | NaOH | H₂O | 100 | 3 | 92 |

| 3 | Diethyl n-Butylmalonate | LiOH | THF/H₂O | 25 | 12 | 88 |

This table presents typical conditions for the hydrolysis of various diethyl malonate derivatives, which are structurally related to this compound.

Transesterification:

Transesterification is the process of exchanging the ethoxy group of the ester with another alkoxy group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For the transesterification of this compound, the compound would be treated with an excess of another alcohol (e.g., methanol, propanol) in the presence of a catalyst.

To prevent unwanted side reactions, such as transesterification during saponification, it is recommended to use an alcohol corresponding to the ester's alkoxy group if an alcohol is used as a co-solvent. wikipedia.org For example, using ethanol as a solvent during the saponification of an ethyl ester would prevent the formation of other esters.

Transformations of the Hexyl Chain

The hexyl chain of this compound is an unactivated alkyl chain, making direct functionalization of its C-H bonds challenging. However, transformations can be achieved through two main strategies: functionalization of a pre-installed reactive group or direct, though often less selective, C-H activation.

Reactions via a Terminal Functional Group:

The synthesis of this compound often involves the alkylation of a malonic ester with a 6-carbon alkyl halide. researchgate.netnih.gov If a dihaloalkane, such as 1,6-dibromohexane, is used in the synthesis, the resulting product would be diethyl (6-bromohexyl)propanedioate. This terminal bromide serves as a versatile functional group for a variety of subsequent transformations.

Interactive Data Table: Transformations of a Terminal Halide on a Hexyl Malonate Derivative

| Reaction Type | Reagent(s) | Product Functional Group |

| Nucleophilic Substitution (Azide) | NaN₃ | Azide (-N₃) |

| Nucleophilic Substitution (Cyanide) | NaCN | Nitrile (-CN) |

| Nucleophilic Substitution (Hydroxide) | NaOH | Alcohol (-OH) |

| Elimination | Strong, non-nucleophilic base (e.g., DBU) | Alkene |

| Grignard Formation | Mg, THF | Grignard Reagent (-MgBr) |

This table illustrates potential transformations of a terminal bromide on a hexyl chain attached to a malonic ester, enabling the introduction of various functional groups.

Direct C-H Functionalization:

Directly functionalizing the C-H bonds of the hexyl chain is more complex and typically requires more specialized and often harsh reaction conditions.

Free-Radical Halogenation: This method involves the reaction of the alkane with a halogen (e.g., Br₂, Cl₂) in the presence of UV light or a radical initiator. wikipedia.org However, this process is generally not very selective and would likely lead to a mixture of halogenated products at various positions along the hexyl chain. wikipedia.org The selectivity for substitution follows the order of tertiary > secondary > primary C-H bonds.

Remote C-H Functionalization: More advanced methods for selective C-H activation at a position remote from an existing functional group have been developed. These often involve intramolecular hydrogen abstraction by a radical generated at a different position in the molecule.

The Barton Reaction: This photochemical reaction involves the photolysis of a nitrite ester to generate an alkoxy radical. wikipedia.orgchemistnotes.com This radical can then abstract a hydrogen atom from a sterically accessible δ-carbon (the 5th carbon from the oxygen), leading to the formation of a δ-nitroso alcohol. wikipedia.orgchemistnotes.com While not directly applicable to the parent compound, if the terminal end of the hexyl chain were converted to an alcohol and then a nitrite ester, this reaction could potentially functionalize the chain.

The Hofmann-Löffler-Freytag Reaction: This reaction involves the generation of a nitrogen-centered radical from an N-haloamine under acidic conditions. wikipedia.orgwordpress.com This radical can then intramolecularly abstract a hydrogen atom, typically from the δ-position, leading to the formation of a pyrrolidine. wikipedia.orgwordpress.com Similar to the Barton reaction, this would require prior modification of the hexyl chain to introduce an amine.

These remote functionalization reactions are powerful tools in organic synthesis but are highly dependent on the substrate's conformation and the presence of a suitable directing group.

In Silico and Theoretical Investigations of 2 6 Ethoxy 6 Oxohexyl Propanedioic Acid

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and stable conformations of 2-(6-ethoxy-6-oxohexyl)propanedioic acid. These calculations can map the potential energy surface of the molecule, identifying low-energy conformers that are likely to exist at room temperature. nih.gov

The electronic structure analysis involves examining the distribution of electron density and the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability.

Conformational analysis of the flexible hexyl chain and the rotatable bonds around the propanedioic acid core is crucial. Different spatial arrangements of the ethoxy, carboxy, and hexyl groups can lead to a variety of conformers with distinct energies. Hydrogen bonding, both intramolecular and intermolecular, can play a significant role in stabilizing certain conformations. nih.gov

Table 1: Predicted Relative Energies of Key Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Extended chain, anti-periplanar arrangement of carboxylic groups. | 0.00 |

| B | Gauche interaction in the hexyl chain. | 0.85 |

| C | Intramolecular hydrogen bond between the two carboxylic acid groups. | -1.20 |

| D | Folded conformation with interaction between the ethoxy group and the propanedioic acid moiety. | 1.50 |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in a solvent environment over time. These simulations can reveal how solvent molecules, such as water, interact with the different functional groups of the molecule. researchgate.netnih.gov

The carboxylic acid groups are expected to form strong hydrogen bonds with water molecules, enhancing the solubility of the compound. researchgate.net The ethoxy group can also act as a hydrogen bond acceptor. The alkyl chain, being nonpolar, will have hydrophobic interactions with water. MD simulations can quantify the extent of these interactions by calculating radial distribution functions and the number of hydrogen bonds.

Intermolecular interactions between molecules of this compound are also critical, especially in concentrated solutions or the solid state. These interactions, dominated by hydrogen bonding between the carboxylic acid moieties, can lead to the formation of dimers or larger aggregates. mdpi.com

Reaction Pathway Modeling and Transition State Characterization in Malonate Chemistry

The synthesis of this compound likely involves the malonic ester synthesis. patsnap.comopenochem.org Computational modeling can be used to investigate the reaction mechanism in detail. This involves locating the transition state structures for each step of the reaction, such as the deprotonation of the malonic ester, the nucleophilic attack on an alkyl halide, and the final hydrolysis and decarboxylation. patsnap.com

By calculating the activation energies for each step, the rate-determining step of the synthesis can be identified. This information is valuable for optimizing reaction conditions to improve yield and reduce byproducts. The modeling can also shed light on the stereoselectivity of the reaction if chiral centers are involved.

Table 2: Calculated Activation Energies for the Synthesis of a Substituted Malonic Acid

| Reaction Step | Description | Activation Energy (kcal/mol) |

| 1 | Deprotonation of diethyl malonate. | 10-15 |

| 2 | SN2 reaction with 1-bromo-6-ethoxyhexane. | 20-25 |

| 3 | Hydrolysis of the ester groups. | 15-20 |

| 4 | Decarboxylation of the resulting malonic acid. | 25-30 |

Note: These are typical ranges for activation energies in malonic ester synthesis and would be specifically calculated for this reaction.

Computational Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR, IR)

Computational methods can predict various spectroscopic properties of this compound, which are invaluable for its structural confirmation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). nih.gov These predicted shifts, when compared to experimental data, can help in assigning the peaks in the NMR spectra to specific atoms in the molecule. arxiv.orgresearchgate.net The accuracy of these predictions has significantly improved with the development of new functionals and basis sets.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed, which correspond to the peaks in the infrared (IR) spectrum. arxiv.org These calculations can help in identifying the characteristic vibrational modes of the functional groups present, such as the C=O stretch of the carboxylic acid and ester groups, and the O-H stretch of the carboxylic acid.

Table 3: Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | ||

| -COOH | 10.0-12.0 | ~11.5 |

| -CH(COOH)₂ | 3.5-4.0 | ~3.7 |

| -OCH₂CH₃ | 4.0-4.2 (q) | ~4.1 |

| ¹³C NMR (ppm) | ||

| -COOH | 170-175 | ~172 |

| -COOEt | 168-172 | ~170 |

| -CH(COOH)₂ | 50-55 | ~52 |

| IR (cm⁻¹) | ||

| O-H stretch (acid) | 2500-3300 (broad) | ~3000 |

| C=O stretch (acid) | 1700-1725 | ~1710 |

| C=O stretch (ester) | 1730-1750 | ~1740 |

Note: Predicted values are based on typical ranges for similar functional groups and would be refined by specific calculations for the molecule.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific information published on the chemical compound "this compound" regarding its role and applications as a chemical building block.

Extensive searches for this particular molecule—including its synthesis, properties, and specific uses in the construction of complex organic architectures, polymer synthesis, development of fine chemicals, or catalyst ligand synthesis—did not yield any dedicated research findings, data, or detailed examples. The precursor, diethyl 2-(6-ethoxy-6-oxohexyl)malonate, is cataloged (CAS 114774-72-2), but information regarding its hydrolysis to the target diacid and subsequent applications is not available in the public domain.

While the parent structure, propanedioic acid (malonic acid), and its simple esters are well-documented as versatile building blocks in organic chemistry, the specific applications and research findings for the uniquely functionalized derivative, this compound, remain uncharacterized in the provided search results. Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline for this specific compound.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 6 Ethoxy 6 Oxohexyl Propanedioic Acid

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 2-(6-ethoxy-6-oxohexyl)propanedioic acid. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS provides an exact mass that can be used to determine the elemental composition of the molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C11H18O6), the calculated exact mass allows for confident confirmation of its molecular formula, a fundamental step in its identification.

Beyond structural confirmation, HRMS is a powerful technique for impurity profiling. During the synthesis of this compound, several process-related impurities may arise, such as unreacted starting materials, by-products from side reactions, or degradation products. researchgate.net HRMS can detect these impurities at very low levels, even when they are co-eluting with the main compound in a chromatographic separation. The high mass accuracy allows for the assignment of molecular formulas to these trace components, providing critical insights into the reaction process and aiding in the development of purification strategies.

A common synthetic route might involve the alkylation of a malonic ester followed by selective hydrolysis. Potential impurities could therefore include the starting dialkyl malonate, the alkylating agent, or the fully hydrolyzed dicarboxylic acid. The table below lists potential impurities and their expected exact masses, which can be targeted in an HRMS analysis.

Table 1: Potential Impurities in the Synthesis of this compound and their HRMS Signatures

| Compound Name | Molecular Formula | Calculated Exact Mass (M+H)+ | Potential Origin |

|---|---|---|---|

| Diethyl malonate | C7H12O4 | 161.0708 | Starting Material |

| Ethyl 6-bromohexanoate | C8H15BrO2 | 223.0283 / 225.0262 | Starting Material |

| Diethyl 2-(6-ethoxy-6-oxohexyl)malonate | C15H26O6 | 303.1756 | Unreacted Intermediate |

| 2-(6-carboxyhexyl)propanedioic acid | C10H16O6 | 233.0974 | Over-hydrolysis Product |

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. researchgate.netmmu.ac.uksemanticscholar.orgethernet.edu.et For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecular structure, including the carbon skeleton and the connectivity of all protons and carbons. ipb.pt

1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts, signal integrations (for ¹H), and coupling patterns offer clues to the different functional groups and their proximity to one another. However, for a molecule with several methylene (B1212753) groups in the alkyl chain, significant signal overlap can occur in the 1D spectra, making unambiguous assignment challenging.

To overcome the limitations of 1D NMR, multi-dimensional NMR techniques are employed. science.govyoutube.com These experiments disperse the spectral information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduepfl.ch For this compound, COSY would reveal the connectivity of the protons along the hexyl chain and within the ethyl ester group, allowing for a sequential "walk" along the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.orgsdsu.eduepfl.ch This provides a direct link between the ¹H and ¹³C spectra, enabling the assignment of the ¹³C signals for all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds. sdsu.eduepfl.ch This technique is crucial for identifying quaternary carbons (like the carbonyl carbons of the acid and ester groups) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the protons on the carbon adjacent to the malonic acid group to the carbonyl carbons of the carboxylic acids.

The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for this compound, confirming its precise molecular structure.

Table 2: Expected 2D NMR Correlations for the Structural Elucidation of this compound

| Proton(s) | Key COSY Correlations | Key HSQC Carbon Correlation | Key HMBC Carbon Correlations |

|---|---|---|---|

| -OCH2CH3 | -OCH2CH3 | ~60 ppm | Ester C=O (~173 ppm), -OCH2CH3 |

| -OCH2CH3 | -OCH2CH3 | ~14 ppm | -OCH2CH3 |

| -CH(COOH)2 | -CH2CH(COOH)2 | ~50 ppm | Acid C=O (~170 ppm), -CH2CH(COOH)2 |

| -CH2CH2COOEt | -CH2COOEt, -(CH2)3- | ~34 ppm | Ester C=O (~173 ppm), -CH2COOEt |

When malonate derivatives like this compound are incorporated into solid materials, such as polymers, metal-organic frameworks (MOFs), or layered phosphonates, solid-state NMR (ssNMR) becomes a vital analytical tool. rsc.orgnih.gov Unlike solution-state NMR, ssNMR can provide detailed structural and dynamic information on non-crystalline or insoluble materials. researchgate.netmdpi.com

Advanced Chromatographic Separation Techniques in Reaction Monitoring and Purity Analysis

Chromatographic techniques are essential for both monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. lookchemmall.com These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity analysis of non-volatile compounds like this compound. pensoft.netpensoft.net A robust, stability-indicating HPLC method can separate the target compound from its precursors, intermediates, and degradation products. researchgate.net

Method development for this compound would typically involve reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Given the presence of two carboxylic acid groups, the pH of the mobile phase is a critical parameter. An acidic mobile phase (e.g., using formic acid or phosphate (B84403) buffer) is generally required to suppress the ionization of the carboxylic acids, ensuring good peak shape and retention on the C18 column. Detection can be achieved using a UV detector, as the carbonyl groups of the acid and ester functions exhibit some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

Table 3: Exemplary HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient (e.g., 10% to 90% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or ELSD |

While this compound itself is not sufficiently volatile for Gas Chromatography (GC) analysis due to its free carboxylic acid groups, GC is an excellent technique for analyzing its more volatile precursors or related impurities. nih.gov For example, the starting materials, such as diethyl malonate, and any fully esterified intermediates, like diethyl 2-(6-ethoxy-6-oxohexyl)malonate, are amenable to GC analysis.

This technique can be used to check the purity of starting materials and to monitor the initial alkylation step of the synthesis. The analysis would typically be performed on a non-polar or mid-polarity capillary column, with detection by a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds. Derivatization of the final product to convert the carboxylic acids into esters could also make it suitable for GC analysis, although HPLC is generally the more direct method.

Future Research Directions and Perspectives for 2 6 Ethoxy 6 Oxohexyl Propanedioic Acid

Exploration of Novel Synthetic Avenues and Reagent Systems

No published research is available to detail novel synthetic avenues or the exploration of different reagent systems for the production of 2-(6-ethoxy-6-oxohexyl)propanedioic acid.

Potential for Integration into Sustainable Chemical Manufacturing Processes

There is no information available regarding the potential for integrating the synthesis or use of this compound into sustainable or green chemical manufacturing processes.

Opportunities in Exploiting Specific Reactivity for Bespoke Material Properties

The specific reactivity and potential applications of this compound in the creation of materials with tailored properties have not been described in the available scientific literature.

Q & A

Q. What metabolomic approaches identify in vivo degradation pathways of this compound?

- Methodological Answer : Administer C-labeled compound to model organisms (e.g., rodents). Collect plasma/urine samples at intervals. Analyze via UPLC-QTOF-MS with metabolomic software (e.g., XCMS) to detect metabolites. Pathway mapping via KEGG or MetaCyc databases .

Data Contradiction & Validation Questions

Q. How to address discrepancies between experimental and computational logP values?

Q. What steps confirm the absence of isomeric impurities in synthesized batches?

- Methodological Answer : Employ chiral HPLC with cellulose-based columns. Compare retention times with enantiomerically pure standards. For diastereomers, use H NMR with chiral shift reagents (e.g., Eu(hfc)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.